molecular formula C11H12N4O B15184388 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide CAS No. 164334-83-2

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide

Cat. No.: B15184388
CAS No.: 164334-83-2
M. Wt: 216.24 g/mol
InChI Key: ALUGCBJTYNHNOL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide is a chemical compound characterized by its unique structure, which includes a hydroxyl group, an imidazole ring, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-imidazole-4-carbaldehyde with an appropriate amine under acidic conditions, followed by reduction and subsequent hydroxylation steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.

Industry: Its unique properties make it valuable in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents and functional groups.

  • Hydroxybenzamide derivatives: These compounds contain a hydroxyl group and a benzamide moiety but lack the imidazole ring.

Uniqueness: 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide stands out due to its combination of hydroxyl, imidazole, and benzenecarboximidamide groups, which confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

164334-83-2

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C11H12N4O/c12-11(13)9-3-1-2-7(10(9)16)4-8-5-14-6-15-8/h1-3,5-6,16H,4H2,(H3,12,13)(H,14,15)

InChI Key

ALUGCBJTYNHNOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=N)N)O)CC2=CN=CN2

Origin of Product

United States

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